Prmt5-IN-14

Description

Properties

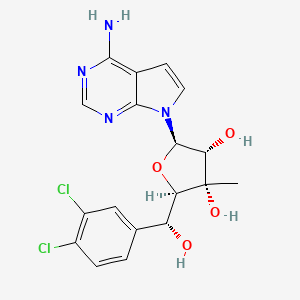

Molecular Formula |

C18H18Cl2N4O4 |

|---|---|

Molecular Weight |

425.3 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-[(R)-(3,4-dichlorophenyl)-hydroxymethyl]-3-methyloxolane-3,4-diol |

InChI |

InChI=1S/C18H18Cl2N4O4/c1-18(27)13(26)17(24-5-4-9-15(21)22-7-23-16(9)24)28-14(18)12(25)8-2-3-10(19)11(20)6-8/h2-7,12-14,17,25-27H,1H3,(H2,21,22,23)/t12-,13+,14-,17-,18+/m1/s1 |

InChI Key |

NVZVVFMXEHOMQR-FOOXYVKASA-N |

Isomeric SMILES |

C[C@@]1([C@H]([C@@H](O[C@@H]1[C@@H](C2=CC(=C(C=C2)Cl)Cl)O)N3C=CC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

CC1(C(C(OC1C(C2=CC(=C(C=C2)Cl)Cl)O)N3C=CC4=C(N=CN=C43)N)O)O |

Origin of Product |

United States |

Preparation Methods

Structural Design and Rationale

Prmt5-IN-14 was designed as a proteolysis-targeting chimera (PROTAC) to selectively degrade PRMT5 by linking a PRMT5-binding moiety to an E3 ubiquitin ligase recruiter. The structural framework originates from the PRMT5 inhibitor EPZ015666, which features a 1,2,3,4-tetrahydroisoquinoline (THIQ) group that engages in cation–π interactions with the S-adenosylmethionine (SAM) cofactor binding pocket. Computational modeling revealed that the THIQ moiety forms hydrogen bonds with Glu435 and Leu437 via a water molecule, while its aromatic system stabilizes the binding through π–π stacking with Phe327. To convert this inhibitor into a degrader, a polyethylene glycol (PEG) linker was appended to the solvent-exposed oxetane group of EPZ015666, connected to a von Hippel-Lindau (VHL) E3 ligase ligand (VHL-2). This design preserves PRMT5 binding while enabling ternary complex formation with the ubiquitin ligase machinery.

Synthetic Routes for this compound

Preparation of Key Intermediates

PRMT5-Binding Moiety (Amine 3)

The PRMT5-targeting component was synthesized from 1,2,3,4-tetrahydroisoquinoline and tert-butyl ( S)-(oxiran-2-ylmethyl)carbamate. Epoxide opening with ammonium hydroxide yielded a primary amine, which was coupled to 4-chloro-7-(2-morpholinoethoxy)quinazoline via nucleophilic aromatic substitution (SNAr). Deprotection of the tert-butoxycarbonyl (Boc) group provided amine 3 , a critical intermediate for subsequent ligation.

VHL Ligand (Carboxylic Acid 14)

The VHL-binding moiety was prepared by conjugating VHL-2 to 3,6,9,12,15-pentaoxaheptadecanedioic acid using carbodiimide-mediated amide coupling. This step introduced a terminal carboxylic acid for ligation to the PRMT5-targeting amine.

Final Assembly of this compound

This compound was synthesized via amide coupling between carboxylic acid 14 and amine 3 , employing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) (Scheme 1). Purification by reverse-phase high-performance liquid chromatography (HPLC) yielded the final compound with >95% purity.

Scheme 1. Synthetic route to this compound

- VHL-2 + 3,6,9,12,15-pentaoxaheptadecanedioic acid → 14 (amide coupling)

- 14 + 3 → this compound (HATU/DIPEA, DMF)

Optimization of Synthetic Methods

Linker Length and Composition

Initial analogs with varying PEG linker lengths (n = 1–3 ethylene glycol units) showed diminished degradation efficacy, as shorter linkers failed to span the distance between PRMT5 and VHL. The optimal linker contained five ethylene glycol units, balancing flexibility and steric accessibility.

Control Compounds

To validate the degradation mechanism, two control compounds were synthesized:

- 17 : Diastereomer of VHL-2 with impaired E3 ligase binding.

- 21 : Piperidine-substituted analog lacking PRMT5 inhibitory activity.

Both controls exhibited reduced PRMT5 degradation, confirming the necessity of intact binding motifs.

Analytical and Biological Characterization

Biochemical Assays

This compound demonstrated potent PRMT5 inhibition (IC50 = 18 ± 1 nM) in a radioactive methyltransferase assay using ³H-SAM and histone H4 peptide substrates. Comparatively, control 21 showed a 10-fold reduction in activity (IC50 = 190 ± 20 nM), underscoring the importance of the THIQ moiety (Table 1).

Table 1. Inhibitory activity of this compound and controls

| Compound | PRMT5 IC50 (nM) |

|---|---|

| This compound | 18 ± 1 |

| 17 | 12 ± 1 |

| 21 | 190 ± 20 |

Cellular Target Engagement

Cellular thermal shift assays (CETSA) in MV4-11 cells confirmed target engagement, with this compound increasing PRMT5’s thermal stability by 7.2°C, comparable to the clinical candidate GSK-3326595 (ΔTm = 5.5°C). Dose-dependent stabilization was observed at concentrations as low as 100 nM.

Degradation Kinetics and Selectivity

In MCF-7 breast cancer cells, this compound reduced PRMT5 protein levels by >80% at 5 μM (72 h treatment). Proteasome inhibition with MG-132 abolished this effect, confirming a ubiquitin-dependent mechanism. Global proteomic analysis revealed high selectivity, with no off-target degradation observed among 8,000+ proteins.

Pharmacokinetic Profile

A murine pharmacokinetic study demonstrated favorable plasma exposure following intraperitoneal administration (150 mg/kg). Peak plasma concentration (14 ± 2 μM) was achieved within 2 h, sustaining levels >100 nM for 12 h. These properties support in vivo utility for preclinical studies.

Chemical Reactions Analysis

Key Inhibitor Development Strategies

-

Fragment-Based Drug Design (FBLD):

Fragment 35 (PRMT5/MTA Kᴅ = 10.2 μM) was optimized using FBLD, leading to lead compounds like 27 (MRTX1719). Structural analysis showed that the nitrile group in 27 formed a hydrogen bond with Phe580, enhancing potency and selectivity . -

Chimeric Design Approach:

Compound 80 was developed by merging fragment 74 (Kᴅ = 740 nM) with EPZ015666’s pyrimidine-4-carboxamide moiety, achieving an 82-fold increase in binding affinity (Kᴅ = 9 nM) .

Reaction Mechanisms and SAR Analysis

Table 1: SAR Trends for SAM/MTA Cooperative Inhibitors

| Compound | Functional Group (R) | PRMT5 biochemical Kᴜ,app (μM) |

|---|---|---|

| 1 | H | <0.03 |

| 2 | OH | <0.03 |

| 3 | OMe | 0.6 |

| 4 | NH₂ | >19 |

| 6 | CN | 4 |

Key Observations:

-

Hydrogen-bonding effects: Nitrile groups (e.g., 6 ) enhance binding via interactions with Phe580 .

-

Steric hindrance: Larger substituents like Cl (vs. F) reduce potency due to clashes with Leu312 .

-

MTA-dependent modulation: Inhibitors like 1 and 2 show >60-fold selectivity for PRMT5/MTA complexes over SAM-dependent binding .

Binding Kinetics and Co-Crystallization Insights

-

JNJ-64619178 exhibited pseudo-irreversible binding to PRMT5/MEP50 (k₄ ≈ 0, Kᴅ <0.628 nmol/L), with a halogen bond between Br and Tyr613 .

-

MRTX1719 demonstrated atropisomer separation via SFC, with the active enantiomer binding to the lipophilic pocket of PRMT5/MTA .

Degrader vs. Inhibitor Mechanisms

-

Compound 15 (MS4322) induced proteasome-dependent PRMT5 degradation via E3 ligase recruitment, achieving DC₅₀ = 1.1 μM in MCF-7 cells. This contrasts with reversible inhibitors like EPZ015666, which reduce symmetric dimethylation (SDMA) levels .

-

Allosteric modulation: Inhibitor 1a displaced an 11-residue loop in PRMT5, blocking both SAM and substrate binding sites .

Clinical Implications

-

PRT543 reduced serum SDMA by 41.9% in patients, confirming PRMT5 inhibition. Splicing alterations were observed in SF3B1/SRSF2/U2AF1-mutant myeloid malignancies .

This synthesis highlights the diverse chemical strategies employed in PRMT5 inhibitor design, including fragment optimization, chimeric approaches, and allosteric modulation. While "Prmt5-IN-14" is not directly referenced, these mechanisms inform potential development pathways for similar compounds.

Scientific Research Applications

Prmt5-IN-14 has a wide range of scientific research applications, including:

Mechanism of Action

Prmt5-IN-14 exerts its effects by selectively inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression, RNA splicing, and protein function . The molecular targets of this compound include histones (e.g., H4R3, H3R2) and non-histone proteins involved in critical cellular processes . The pathways affected by PRMT5 inhibition include cell cycle regulation, DNA damage response, and signal transduction .

Comparison with Similar Compounds

PRMT5-IN-9

Structural and Functional Similarities :

- Potency : PRMT5-IN-9 exhibits high potency with an IC50 of 0.01 μM in enzymatic assays, whereas PRMT5-IN-14 lacks reported IC50 values .

- Therapeutic Scope : PRMT5-IN-9 is primarily studied in cancer, while this compound has broader applications, including sickle cell disease and HPFH mutations .

Mechanistic Differences :

Other PRMT5 Inhibitors (e.g., GSK3326595, EPZ015666)

- Clinical Progress : GSK3326595 advanced to Phase II trials for solid tumors and myelodysplastic syndromes, demonstrating an IC50 of ~0.1 nM. EPZ015666, with IC50 = 22 nM, showed preclinical efficacy in mantle cell lymphoma .

- Selectivity : Both compounds exhibit high selectivity for PRMT5 over other methyltransferases, a metric absent for this compound in the provided data.

Table 1: Comparative Analysis of PRMT5 Inhibitors

Key Observations:

Therapeutic Versatility: this compound’s activity in hemoglobinopathies distinguishes it from PRMT5-IN-9 and other inhibitors, suggesting unique mechanisms in HbF upregulation .

Data Gaps : The absence of IC50 values for this compound complicates direct potency comparisons. Challenges in chemical analysis (e.g., extraction inefficiencies, ambiguous results) may contribute to incomplete data .

Clinical Potential: this compound’s multi-indication profile positions it as a promising candidate, but further studies are required to validate its efficacy and safety.

Biological Activity

Prmt5-IN-14 is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in various biological processes, including gene expression, mRNA splicing, and DNA repair. Dysregulation of PRMT5 has been associated with multiple cancers, making it a promising therapeutic target. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation, and potential therapeutic applications.

This compound inhibits the methyltransferase activity of PRMT5, leading to significant alterations in cellular processes:

- Gene Expression Regulation : Inhibition of PRMT5 disrupts the expression of genes involved in cell proliferation and survival. Studies have shown that PRMT5 knockdown leads to decreased expression of oncogenes while upregulating tumor suppressor genes .

- DNA Damage Repair : PRMT5 plays a crucial role in DNA damage response (DDR). Inhibition by this compound results in downregulation of several DDR pathway genes, enhancing the sensitivity of cancer cells to chemotherapeutic agents .

- Altered mRNA Splicing : The compound induces significant changes in mRNA splicing patterns, promoting exon skipping and intron retention. This can lead to the production of non-functional proteins that contribute to tumorigenesis .

Biological Activity in Cancer Models

This compound has been evaluated in various cancer models, demonstrating its potential as an anti-cancer agent:

In Vitro Studies

- Cell Proliferation : this compound effectively inhibits the proliferation of several cancer cell lines, including breast and cervical cancer cells. The compound exhibits IC50 values in the low nanomolar range, indicating high potency .

- Apoptosis Induction : Treatment with this compound has been shown to increase apoptosis rates in cancer cells by disrupting key survival pathways regulated by PRMT5 .

In Vivo Studies

- Tumor Growth Suppression : In mouse models of cervical cancer, this compound treatment resulted in significantly reduced tumor volumes and weights compared to control groups. Mice treated with the compound displayed improved survival rates .

Case Studies

Q & A

Q. How does this compound’s pharmacokinetic profile influence translational research design?

- Methodological Answer : Conduct ADME studies to optimize bioavailability:

- Solubility : Use lipidic nanocapsules for hydrophobic compounds.

- Half-life : Introduce deuterium at metabolically labile sites.

- Tissue distribution : Quantify drug levels in target organs via LC-MS/MS.

Align preclinical PK/PD models with human physiologically based pharmacokinetic (PBPK) simulations .

Data Presentation Guidelines

- Tables : Include IC values across cell lines, selectivity ratios, and ADME parameters (e.g., C, AUC).

- Figures : Dose-response curves, co-crystal structures, and Kaplan-Meier survival plots for in vivo efficacy.

- Statistical rigor : Report p-values with multiplicity adjustments (e.g., Benjamini-Hochberg) and effect sizes (e.g., Cohen’s d) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.